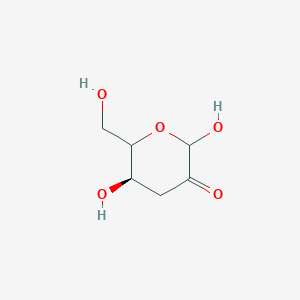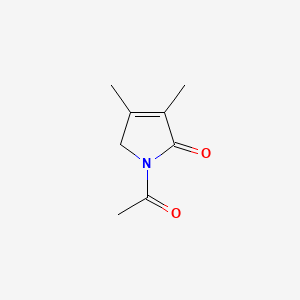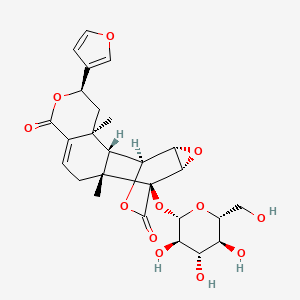
(5R)-2,5-dihydroxy-6-(hydroxymethyl)oxan-3-one
Übersicht
Beschreibung
(5R)-2,5-dihydroxy-6-(hydroxymethyl)oxan-3-one is a unique compound with significant potential in various scientific fields. This compound is a derivative of hexopyranose, a six-membered ring structure commonly found in carbohydrates. The absence of a hydroxyl group at the third carbon position and the presence of a ketone group at the second carbon position make this compound distinct from other hexopyranose derivatives.
Wissenschaftliche Forschungsanwendungen
(5R)-2,5-dihydroxy-6-(hydroxymethyl)oxan-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex carbohydrates and glycosides.
Biology: Studied for its role in metabolic pathways and as a potential inhibitor of glycosidase enzymes.
Medicine: Investigated for its potential as an antiviral and anticancer agent due to its unique structural properties.
Industry: Utilized in the production of biodegradable polymers and as a precursor for various fine chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-2,5-dihydroxy-6-(hydroxymethyl)oxan-3-one typically involves the selective oxidation of L-glycero-hexopyranose. This process can be achieved using various oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane under controlled conditions. The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent over-oxidation and ensure high yield.
Industrial Production Methods
Industrial production of this compound involves large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring consistent product quality and high efficiency. The use of environmentally friendly oxidizing agents and solvents is also emphasized to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
(5R)-2,5-dihydroxy-6-(hydroxymethyl)oxan-3-one undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the ketone group to a carboxylic acid.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the ketone carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as hydrazine (NH2NH2) and hydroxylamine (NH2OH) can be used for substitution reactions.
Major Products
Oxidation: 3-Deoxy-L-glycero-hexopyranos-2-ulonic acid.
Reduction: 3-Deoxy-L-glycero-hexopyranos-2-ol.
Substitution: Hydrazone and oxime derivatives.
Wirkmechanismus
The mechanism of action of (5R)-2,5-dihydroxy-6-(hydroxymethyl)oxan-3-one involves its interaction with specific molecular targets. In biological systems, it can inhibit glycosidase enzymes by binding to their active sites, preventing the hydrolysis of glycosidic bonds. This inhibition can disrupt metabolic pathways, leading to potential therapeutic effects in antiviral and anticancer treatments.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Deoxy-D-glycero-hexopyranos-2-ulose: Similar structure but different stereochemistry.
2-Deoxy-L-glycero-hexopyranose: Lacks the ketone group at the second carbon position.
L-glycero-hexopyranose: Contains hydroxyl groups at all carbon positions.
Uniqueness
(5R)-2,5-dihydroxy-6-(hydroxymethyl)oxan-3-one is unique due to the absence of a hydroxyl group at the third carbon and the presence of a ketone group at the second carbon. This structural difference imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
(5R)-2,5-dihydroxy-6-(hydroxymethyl)oxan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O5/c7-2-5-3(8)1-4(9)6(10)11-5/h3,5-8,10H,1-2H2/t3-,5?,6?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPMJDGOAZMIID-GBLJGUNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC(C1=O)O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C(OC(C1=O)O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50675666 | |
| Record name | (5xi)-3-Deoxy-L-glycero-hexopyranos-2-ulose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4134-97-8 | |
| Record name | (5xi)-3-Deoxy-L-glycero-hexopyranos-2-ulose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Hydroxy-2-[4-hydroxy-6-methoxy-3-(methoxycarbonyl)-2-pentylphenoxy]-6-pentylbenzoic acid](/img/structure/B564110.png)




![(2S,3aR,5aS,9R,9aS,9bR)-2-[(E)-but-2-en-2-yl]-3a,6,6,9a-tetramethyl-2,4,5,5a,7,8,9,9b-octahydro-1H-benzo[e][1]benzofuran-9-ol](/img/structure/B564116.png)





![1H-4,7-Methanocyclopenta[c]pyridine](/img/structure/B564127.png)
![Benzo[d]thiazole-2,7-diamine](/img/structure/B564128.png)
